molecular formula C22H29N3O3 B2481040 N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide CAS No. 2034363-02-3

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Cat. No.: B2481040
CAS No.: 2034363-02-3
M. Wt: 383.492
InChI Key: KOADCTCTCSUQQK-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is a complex organic compound with a unique structure that combines a pyridine ring with an oxane moiety and a diethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyridine ring and the oxane moiety. The diethylamino group is then introduced through a series of reactions, including alkylation and amination. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) is commonly used for reduction.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and various alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide involves its interaction with specific molecular targets. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The pyridine ring and oxane moiety contribute to the compound’s overall stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(diethylamino)-2-hydroxyphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
  • N-[4-(dimethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide

Uniqueness

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-2-(oxan-4-yloxy)pyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N3O3/c1-4-25(5-2)18-6-7-20(16(3)14-18)24-22(26)17-8-11-23-21(15-17)28-19-9-12-27-13-10-19/h6-8,11,14-15,19H,4-5,9-10,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOADCTCTCSUQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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